molecular formula C10H12N2O3 B3252168 3-(Carbamoylamino)-3-phenylpropanoic acid CAS No. 21428-07-9

3-(Carbamoylamino)-3-phenylpropanoic acid

Cat. No. B3252168
CAS RN: 21428-07-9
M. Wt: 208.21 g/mol
InChI Key: UYPUTCLPFMFUDK-UHFFFAOYSA-N
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Description

3-(Carbamoylamino)-3-phenylpropanoic acid is a compound that contains a carbamoyl group. Carbamoylation is a post-translational modification of proteins resulting from the nonenzymatic reaction between isocyanic acid and specific free functional groups . This reaction alters protein structural and functional properties and thus contributes to molecular ageing .


Synthesis Analysis

The synthesis of compounds similar to this compound involves the reaction of urea and amino acids to generate carbamoyl amino acids . Amino acids can connect with a peptide bond involving their amino and carboxylate groups .


Chemical Reactions Analysis

The reaction of urea and amino acids generates carbamoyl amino acids along with the release of NH3 . The reactivity between isocyanic acid and amino groups causes a lower isocyanic acid concentration than expected in relation to the amount of urea present .


Physical And Chemical Properties Analysis

Amino acids, which are likely to be structurally similar to this compound, are colorless, crystalline substances. They have a high melting point (200-300°C) due to ionic property. Their solubility depends upon polarity, iso-electric point, nature of solvent (pH), and temperature .

Future Directions

Carbamoylation-induced protein alterations are involved in the progression of various diseases, because carbamylation-derived products (CDPs) are bioactive compounds that trigger specific and inappropriate cellular responses . Therefore, the study of compounds like 3-(Carbamoylamino)-3-phenylpropanoic acid could provide valuable insights into the progression of these diseases and potential therapeutic interventions.

properties

IUPAC Name

3-(carbamoylamino)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-10(15)12-8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)(H3,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPUTCLPFMFUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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